N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide
Overview
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, a chlorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction.
Attachment of the Chlorophenoxy Group: This step involves the reaction of a chlorophenol derivative with the triazole intermediate.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the triazole intermediate with the furan derivative under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and furan moieties.
Reduction: Reduction reactions can occur at the triazole ring and the chlorophenoxy group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and chlorophenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine:
- Explored for its potential therapeutic applications, including antifungal and anticancer properties.
Industry:
- Potential applications in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide imparts unique chemical and biological properties, distinguishing it from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-17-8-4-5-9-18(17)28-13-16-10-11-19(29-16)20(27)24-21-23-14-26(25-21)12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVESZWARVYHEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.